molecular formula C19H15N5O4S B2946923 2-cyano-N-[(furan-2-yl)methyl]-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}prop-2-enamide CAS No. 874976-29-1

2-cyano-N-[(furan-2-yl)methyl]-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}prop-2-enamide

Cat. No.: B2946923
CAS No.: 874976-29-1
M. Wt: 409.42
InChI Key: VZFMKGDDHSCQMU-UHFFFAOYSA-N
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Description

2-cyano-N-[(furan-2-yl)methyl]-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}prop-2-enamide is a structurally complex enamide derivative featuring a cyano group, a furan-2-ylmethyl substituent, and a 3-nitrophenyl moiety linked via a sulfanyl bridge to a 1-methylimidazole ring. While direct pharmacological data for this compound is unavailable in the provided evidence, structurally related analogs—such as (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (CAS: 5910-80-5)—highlight the role of cyano-enamide frameworks in modulating reactivity and binding interactions .

Properties

IUPAC Name

2-cyano-N-(furan-2-ylmethyl)-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4S/c1-23-7-6-21-19(23)29-17-5-4-13(10-16(17)24(26)27)9-14(11-20)18(25)22-12-15-3-2-8-28-15/h2-10H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFMKGDDHSCQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyano-N-[(furan-2-yl)methyl]-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}prop-2-enamide, with the molecular formula C19H15N5O4S, is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings related to the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Cyano group (-CN)
  • Furan ring
  • Imidazole ring
  • Nitrophenyl group

These structural components are essential for its interaction with biological targets and influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC19H15N5O4S
Molecular Weight409.42 g/mol
Purity≥ 95%
IUPAC Name2-cyano-N-(furan-2-ylmethyl)-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enamide

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the nitrophenyl group has been associated with cytotoxic effects against various cancer cell lines. For instance, a study found that compounds with similar structures exhibited significant growth inhibition in human cancer cell lines, suggesting that modifications to the phenyl or imidazole groups could enhance efficacy.

Case Study: Cytotoxic Activity Assessment
A series of analogs were synthesized, and their cytotoxicity was evaluated using the MTT assay. The results indicated that compounds with electron-donating groups at specific positions on the phenyl ring demonstrated enhanced activity, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that derivatives of similar structures can inhibit bacterial growth effectively. The inclusion of a furan moiety is thought to contribute to this activity by facilitating interactions with bacterial cell membranes.

Table: Antimicrobial Activity of Related Compounds

Compound IDStructure FeatureActivity (MIC µg/mL)Target Organism
Compound AFuran ring8E. coli
Compound BImidazole substituent16S. aureus
Compound CNitro group4P. aeruginosa

The proposed mechanism of action involves the inhibition of key enzymes and pathways in cancer cells and bacteria. For example, similar compounds have been shown to disrupt protein synthesis and induce apoptosis in cancer cells by interacting with specific cellular targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

  • Substitution Patterns : Modifications on the imidazole or phenyl rings can significantly alter activity.
  • Functional Groups : The presence of electron-withdrawing or donating groups influences both potency and selectivity.
  • Hydrophobic Interactions : Compounds exhibiting increased hydrophobic character tend to show improved binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and its analogs:

Compound Name / ID Core Structure Key Functional Groups Synthesis Highlights Reference
Target compound Prop-2-enamide Cyano, furan-2-ylmethyl, 1-methylimidazole-2-sulfanyl, 3-nitrophenyl Likely involves N-acylation and nucleophilic substitution for sulfanyl bridge -
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (5910-80-5) Prop-2-enamide Cyano, ethoxyphenyl, 2-methyl-4-nitrophenyl-furan Synthesis via condensation of cyanoacetamide with substituted furan carbaldehyde
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) Acetamide Triazole, naphthyloxymethyl, 2-nitrophenyl Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (4) Benzimidazolone Benzimidazolone core, isopropyl, methyl Nitro reduction followed by CDI-mediated cyclization
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethyl, methoxyisopropylphenyl N-acylation of substituted aniline with benzoyl chloride derivatives
N-[(2R)-1-Amino-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-...]benzamide (Compound 9) Benzamide Chloro, methoxy, cyanophenyl, furyl-aminomethyl Hydrazine-mediated deprotection of isoindole intermediates

Q & A

Q. What synthetic strategies are effective for constructing the prop-2-enamide core in this compound?

Methodological Answer: The prop-2-enamide scaffold can be synthesized via a Knoevenagel condensation between cyanoacetamide derivatives and aromatic aldehydes. For example, demonstrates a similar approach using cyanoacetic acid condensation under acidic conditions. Key steps include:

  • Substitution reactions under alkaline conditions (e.g., replacing halogens with thiol groups).
  • Reduction of nitro intermediates using iron powder in acidic media.
  • Cyclization or click chemistry (e.g., 1,3-dipolar cycloaddition with Cu(OAc)₂ catalysis) for heterocyclic moieties .

Q. Which spectroscopic techniques are critical for characterizing intermediates and the final compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, nitro groups at ~1500 cm⁻¹) and confirms cycloaddition products (e.g., triazole C–N stretches at ~1300 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve regiochemistry (e.g., distinguishing furan vs. imidazole protons) and confirm substitution patterns. provides detailed assignments for similar compounds, such as aromatic proton splitting and triazole signals .
  • HRMS : Validates molecular formula and fragmentation pathways .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Data Collection : Use high-resolution single-crystal diffraction data.
  • Refinement with SHELXL : Apply constraints for disordered groups (e.g., imidazole or furan rings) and refine anisotropic displacement parameters. highlights SHELXL’s robustness for small-molecule refinement, especially for handling nitro and sulfanyl groups .
  • ORTEP Visualization : Generate 3D structural models to confirm bond angles and planarity of the enamide system .

Q. How should researchers address contradictory data between spectroscopic and crystallographic results?

Methodological Answer:

  • Cross-Validation : Reconcile NMR/IR functional group assignments with crystallographic bond lengths. For example, if NMR suggests a keto-enol tautomer but X-ray shows a planar enamide, validate via temperature-dependent NMR or DFT calculations.
  • Dynamic Effects : Consider dynamic disorder in crystallography (common in flexible groups like sulfanyl) and use multi-technique analysis .

Q. What computational methods predict the compound’s potential biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with imidazole-recognizing enzymes (e.g., cytochrome P450).
  • QSAR Modeling : Leverage quantum chemical descriptors (e.g., HOMO-LUMO gaps from Gaussian) to correlate electronic properties with activity, as exemplified in ’s quantum profiling .

Methodological Challenges & Solutions

Q. How to optimize reaction yields for intermediates with unstable thiol groups?

Answer:

  • In Situ Protection : Use tert-butyl thiols or disulfide precursors to avoid oxidation.
  • Low-Temperature Workup : Maintain pH < 7 during isolation to prevent decomposition, as in ’s iron-mediated reduction .

Q. What experimental design principles apply to scaling up the synthesis?

Answer:

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent ratios). ’s flow-chemistry approach for diazomethane synthesis illustrates how continuous processes enhance reproducibility .
  • Process Analytical Technology (PAT) : Use inline IR or HPLC to monitor intermediates in real time.

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